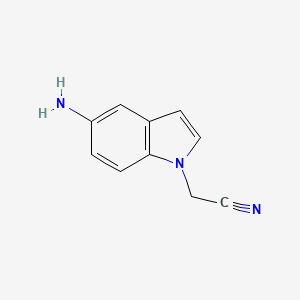

2-(5-Amino-1H-indol-1-YL)acetonitrile

CAS No.:

Cat. No.: VC17659232

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3 |

|---|---|

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | 2-(5-aminoindol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C10H9N3/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,6,12H2 |

| Standard InChI Key | ZZHQJKNLCQBEED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2CC#N)C=C1N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(5-amino-1H-indol-1-yl)acetonitrile consists of an indole ring system substituted with an amino group at the 5-position and an acetonitrile moiety at the 1-position. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides aromaticity and electronic diversity, while the acetonitrile group introduces polarity and reactivity .

Table 1: Key Physicochemical Properties

The compound’s density, boiling point, and melting point remain uncharacterized in available literature, highlighting gaps in its physical profiling . Its solubility is likely influenced by the polar nitrile group, suggesting moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Synthetic Routes and Optimization

The synthesis of 2-(5-amino-1H-indol-1-yl)acetonitrile is inferred from general methodologies for indole functionalization. A patent by US6512125B1 outlines a multi-step approach for synthesizing 1H-indol-1-amine derivatives, which involves:

-

Halogenation: Introducing a halogen atom at the 3-position of the indole ring using halosuccinimide reagents.

-

Arylation: Coupling the halogenated intermediate with a pyridinyl amine to form an N-pyridinylaminoindole.

-

Alkylation: Adding an alkyl group to the nitrogen atom of the indole.

-

Dehalogenation: Removing the halogen substituent to yield the final product .

Reactivity and Chemical Transformations

The compound’s reactivity is governed by two key sites: the electron-rich indole ring and the electrophilic nitrile group.

Indole Ring Reactivity

-

Electrophilic Substitution: The 5-amino group activates the indole ring toward electrophilic attack at positions 4 and 6, enabling sulfonation, nitration, or halogenation.

-

Oxidation: The indole nucleus is susceptible to oxidation, potentially forming hydroxylated or quinone-like derivatives under strong oxidizing conditions.

Nitrile Group Reactivity

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid () or an amide () using acidic or basic conditions.

-

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH) reduces the nitrile to a primary amine ().

Applications in Drug Discovery and Development

Intermediate in Organic Synthesis

The compound serves as a precursor for synthesizing complex indole-based molecules. Its nitrile group facilitates click chemistry or palladium-catalyzed cross-coupling reactions to append pharmacophores.

Scaffold for Kinase Inhibitors

Indole nitriles are explored as ATP-competitive kinase inhibitors. Molecular docking studies suggest that the 5-amino group could interact with kinase hinge regions, improving selectivity.

Radiopharmaceuticals

The nitrile group’s ability to coordinate with radionuclides (e.g., ) positions this compound as a candidate for diagnostic imaging agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume